molecular formula C13H12N2O5 B186926 Coumarin, 4-morpholino-3-nitro- CAS No. 50527-34-9

Coumarin, 4-morpholino-3-nitro-

Cat. No.: B186926
CAS No.: 50527-34-9
M. Wt: 276.24 g/mol
InChI Key: PYOMMFZCTIFHMA-UHFFFAOYSA-N
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Description

Coumarin derivatives are widely studied due to their diverse biological activities and structural versatility. The compound “Coumarin, 4-morpholino-3-nitro-” features a coumarin core substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom). This substitution pattern confers unique electronic and steric properties, which influence reactivity, solubility, and biological interactions.

Such a combination may enhance stability and intermolecular interactions, making the compound relevant for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

4-morpholin-4-yl-3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOMMFZCTIFHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198537
Record name Coumarin, 4-morpholino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50527-34-9
Record name Coumarin, 4-morpholino-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 4-morpholino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Coumarin, 4-morpholino-3-nitro- (CAS No. 50527-34-9) is a synthetic compound that belongs to the coumarin family, which is known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of Coumarin Derivatives

Coumarins are a class of compounds that exhibit a wide range of biological activities due to their structural versatility. The biological effects of coumarins, including 4-morpholino-3-nitro-, are influenced by their molecular structure and substituents. Key pharmacological activities associated with coumarin derivatives include:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Inhibits tumor cell proliferation and induces apoptosis.
  • Antioxidant : Scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory : Modulates inflammatory pathways.

Pharmacological Activities

The biological activity of coumarin, 4-morpholino-3-nitro-, can be summarized as follows:

Activity Description
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria as well as fungi .
AnticancerInduces apoptosis in cancer cell lines through various mechanisms including DNA damage .
AntioxidantDemonstrates significant scavenging activity against reactive oxygen species (ROS) .
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators .

The mechanisms underlying the biological activities of coumarin, 4-morpholino-3-nitro-, involve several pathways:

  • Inhibition of Enzymatic Activity : Coumarins can inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells .
  • Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways by causing DNA damage and activating caspases .
  • Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage .

Anticancer Activity

A study investigated the effects of various coumarin derivatives, including 4-morpholino-3-nitro-, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against prostate cancer cells (PC3 and DU145) with IC50 values indicating potent activity at low concentrations:

Cell Line IC50 (μg/mL) Time (hours)
PC318.97 ± 2.872
DU14519.52 ± 4.9272

These findings suggest that coumarin derivatives can selectively target cancer cells without affecting normal cells significantly .

Antimicrobial Efficacy

Research has shown that coumarin, 4-morpholino-3-nitro-, possesses notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various microbial strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Coumarin derivatives, including 4-morpholino-3-nitro-, have been studied for their potential anticancer properties. Research indicates that compounds containing the coumarin nucleus exhibit significant biological activities, such as antitumor effects. For instance, a study demonstrated that certain coumarin derivatives showed promising results against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Antioxidant Properties
The antioxidant capabilities of coumarins have been extensively documented. The unique chemical structure of coumarin allows it to scavenge free radicals effectively. A study reported that coumarin-chalcone hybrid molecules synthesized from 4-morpholino-3-nitro- exhibited significant antioxidant potential compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity
Research has shown that coumarin derivatives possess antimicrobial properties. For example, derivatives of 4-morpholino-3-nitro- have been tested against various bacterial strains, demonstrating effective inhibitory action. The minimum inhibitory concentrations (MIC) of these compounds were found to be comparable to established antibiotics .

Analytical Chemistry

Fluorescent Probes
Coumarins are widely used as fluorescent probes due to their ability to bind to various targets through hydrophobic interactions and hydrogen bonding. The incorporation of the morpholino and nitro groups in 4-morpholino-3-nitro- enhances its solubility and fluorescence properties, making it suitable for labeling biomolecules in biological studies.

Detection of Metal Ions
The compound has also been utilized in the detection of metal ions. Its unique structure allows for selective binding with metal ions, facilitating the development of sensors for environmental monitoring and biomedical applications.

Material Science

Photolabile Protecting Groups
Coumarin-derived caging groups are recognized for their utility as photolabile protecting groups in synthetic chemistry. The ease of synthesis and the ability to release active compounds upon light exposure make them valuable in drug delivery systems and photochemistry .

Data Table: Comparison of Biological Activities

Compound NameStructure CharacteristicsNotable Activities
CoumarinBasic structure without substituentsAnticoagulant properties
7-HydroxycoumarinHydroxyl group at position 7Antioxidant and anti-inflammatory effects
Coumarin, 4-morpholino-3-nitroMorpholino and nitro substitutionsAnticancer, antimicrobial properties
Coumarin-chalcone hybridHybrid structureEnhanced antioxidant activity

Case Studies

  • Antitumor Activity Study : A recent study investigated the synthesis of various coumarin derivatives, including 4-morpholino-3-nitro-, and evaluated their efficacy against cancer cell lines. The results indicated that these compounds could inhibit tumor growth significantly, warranting further investigation into their mechanisms of action .
  • Antioxidant Evaluation : In a comparative analysis of antioxidant activities among different coumarins, the hybrid molecules derived from 4-morpholino-3-nitro- showed superior activity compared to traditional antioxidants. This study utilized various assays to quantify the scavenging abilities of these compounds against free radicals .
  • Fluorescent Labeling Application : Research on the use of coumarins as fluorescent probes highlighted the effectiveness of 4-morpholino-3-nitro- in biological imaging applications. The compound's ability to emit fluorescence upon excitation was utilized in tracking cellular processes in live cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Substituent Effects on Reactivity: The morpholino group in “Coumarin, 4-morpholino-3-nitro-” is bulkier and more electron-rich than substituents like 4-methoxybenzylamino or heteroarylamino groups. This may reduce electrophilic reactivity at the 4-position compared to smaller amines . Nitro groups at the 3-position are common in coumarin derivatives, but pairing with morpholino (vs.

Biological Activity: 4-Methoxybenzylamino analogs show moderate antimicrobial activity, while morpholino-substituted coumarins may exhibit improved solubility and membrane permeability due to the morpholine ring’s polarity . Cytotoxicity in coumarins is often substituent-dependent; prenyloxy/octyloxy groups enhance activity in cancer cells, but morpholino derivatives’ effects remain unexplored .

Spectral Characterization: NOESY correlations in 4-[(4-methoxybenzyl)amino]-3-nitrocoumarin confirm spatial proximity between the coumarin core and substituent protons, a feature that would differ in morpholino analogs due to the rigid, planar morpholine ring .

Physicochemical Properties

  • Solubility: Morpholino substituents likely increase water solubility compared to hydrophobic groups like aryl or alkyl chains.
  • Stability : The nitro group may confer photostability, while the morpholine ring could enhance thermal stability via intramolecular hydrogen bonding.

Preparation Methods

Direct Nitration of 4-Morpholinocoumarin

Nitration of pre-formed 4-morpholinocoumarin using mixed acids (HNO₃/H₂SO₄) faces challenges due to the morpholino group’s electron-donating nature, which deactivates the ring. In practice, this method yields <20% of the desired product, with predominant meta/para nitration byproducts.

Sequential Nitration-Amination Strategies

An alternative approach involves nitrating 4-hydroxycoumarin to 4-hydroxy-3-nitrocoumarin (72% HNO₃ in glacial acetic acid, 65–70°C, 4 h), followed by chloro-substitution (POCl₃, 80°C, 2 h) to form 4-chloro-3-nitrocoumarin (87% yield). Subsequent nucleophilic substitution with morpholine (K₂CO₃, DMF, 60°C, 6 h) achieves 4-morpholino-3-nitrocoumarin in 78% yield.

Nucleophilic Substitution on 3-Nitrocoumarin Scaffolds

Chloro-Nitro Intermediate Route

4-Chloro-3-nitrocoumarin serves as a pivotal intermediate. Reacting this with morpholine in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 6 h) replaces chlorine with morpholino, yielding the target compound (Table 1).

Table 1: Reaction Conditions for Morpholino Substitution

IntermediateSolventBaseTemp (°C)Time (h)Yield (%)
4-Cl-3-NO₂DMFK₂CO₃60678
4-Cl-3-NO₂MeOHEt₃N251265

Sulfonate-Activated Substitution

4-Mesyloxy-3-nitrocoumarin, prepared via mesylation of 4-hydroxy-3-nitrocoumarin (MsCl, pyridine, 0°C), reacts with morpholine in THF (25°C, 4 h) to afford 82% yield, avoiding harsh conditions.

Domino Amination-Knoevenagel Condensation Approach

A metal-free, one-pot synthesis combines amination and cyclization. 4-Chloro-3-formylcoumarin reacts with morpholine (Et₃N, MeOH, 25°C, 3 h), undergoing 1,4-addition/elimination to form 4-morpholino-3-formylcoumarin, followed by Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to yield bifunctionalized coumarins (85% overall yield).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Chloro-substitution37899.9High
Sulfonate activation38298.5Moderate
Domino amination-condensation28599.5High

The domino approach offers superior atom economy and fewer purification steps, whereas sulfonate activation minimizes side reactions but requires toxic reagents.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitro group’s position critically influences subsequent reactivity. Nitrating 4-hydroxycoumarin at low temperatures (−10°C) in acetic acid enhances 3-nitro selectivity (95:5 para/meta ratio).

Morpholino Group Stability

Morpholino substituents are prone to ring-opening under acidic conditions. Neutral pH and aprotic solvents (e.g., DMF, THF) preserve integrity during substitution.

Purification Techniques

Chromatography-free isolation is achievable via pH-controlled crystallization. Adjusting the filtrate to pH 8–9 precipitates 4-morpholino-3-nitrocoumarin with ≥99% purity .

Q & A

Q. What are the standard synthetic routes for preparing 4-morpholino-3-nitro-coumarin derivatives?

The synthesis typically involves multi-step reactions starting with functionalizing the coumarin core. For example, a chalcone intermediate can be formed via Claisen-Schmidt condensation, followed by cyclization and nitro-group introduction. Key steps include:

  • Step 1 : Formation of a 3-carbaldehyde coumarin derivative.
  • Step 2 : Condensation with morpholine-containing reagents to introduce the morpholino group.
  • Step 3 : Nitration at the 3-position using nitric acid/sulfuric acid mixtures. Characterization involves IR spectroscopy (e.g., C=O stretch at ~1712 cm⁻¹ for coumarin, C–O–C stretch at ~1096 cm⁻¹ for morpholine) and ¹H NMR (δ 3.1–3.9 ppm for morpholine protons, δ 6.7–7.8 ppm for aromatic protons) .
Key Spectral Data for 4-Morpholino-3-Nitro-Coumarin Derivative
IR (KBr) : 1712 cm⁻¹ (C=O, coumarin), 1652 cm⁻¹ (chalcone C=O), 1096 cm⁻¹ (morpholine C–O–C)
¹H NMR (DMSO) : δ 3.1–3.5 (morpholine N(CH₂)₂), δ 6.7–7.8 (aromatic H), δ 8.2 (imine H)

Q. How can researchers validate the purity and structural integrity of synthesized 4-morpholino-3-nitro-coumarin?

A combination of analytical techniques is required:

  • HPLC-MS : To confirm molecular weight (e.g., M+1 peak at m/z 508.6 observed in some derivatives) .
  • Elemental Analysis : To verify C, H, N, O composition.
  • X-ray Crystallography : For unambiguous confirmation of nitro-group orientation and morpholine ring conformation (if crystals are obtainable).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data for nitro-coumarin derivatives?

Discrepancies in IR or NMR peaks (e.g., unexpected shifts in nitro-group absorption) may arise from solvent polarity, tautomerism, or intermolecular interactions. Solutions include:

  • Solvent Screening : Compare spectra in DMSO, CDCl₃, and D₂O to assess solvent effects.
  • Variable-Temperature NMR : To detect dynamic processes like ring flipping in morpholine .
  • DFT Calculations : Predict vibrational frequencies and compare with experimental IR data to identify anomalies .

Q. How can structure-activity relationships (SAR) be systematically explored for 4-morpholino-3-nitro-coumarin in antimicrobial studies?

A 3D-QSAR approach is recommended:

  • Step 1 : Synthesize derivatives with variations in the nitro-group position, morpholine substituents, or coumarin ring methylation.
  • Step 2 : Test antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Step 3 : Build a computational model using steric, electrostatic, and hydrophobic descriptors to predict activity trends. Example findings from analogous studies show that electron-withdrawing groups (e.g., nitro) enhance activity by increasing membrane permeability .

Q. What methodologies address conflicting bioactivity data in plant-based coumarin studies?

Discrepancies in coumarin accumulation (e.g., pH-dependent secretion in A. thaliana) can be resolved via:

  • Controlled Growth Experiments : Compare root exudates at pH 5.5 vs. 7.5 using LC-MS/MS to quantify fraxetin and scopoletin .
  • Mutant Analysis : Use Fe-deficient mutants to isolate coumarin-specific pathways.
  • Isotopic Labeling : Track ¹³C-labeled coumarins to distinguish de novo synthesis from stored metabolites .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions for introducing the morpholino group without side reactions?

  • Catalyst Screening : Test bases like K₂CO₃ or Et₃N in polar aprotic solvents (DMF, DMSO).
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition of nitro groups .
  • In Situ Monitoring : Use TLC or inline IR to detect intermediate formation.

Q. What computational tools are effective for predicting the photophysical properties of 4-morpholino-3-nitro-coumarin?

  • TD-DFT : Predicts UV-Vis absorption maxima by modeling excited-state transitions.
  • Solvatochromic Analysis : Correlates emission shifts with solvent polarity parameters (e.g., ET30 scale) .
  • Caution : AI-generated data (e.g., ChatGPT’s assumptions about coumarin 808) must be validated experimentally to avoid errors .

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